molecular formula C9H8N2O2S B092787 2-Ethyl-6-nitro-1,3-benzothiazole CAS No. 17142-80-2

2-Ethyl-6-nitro-1,3-benzothiazole

Cat. No.: B092787
CAS No.: 17142-80-2
M. Wt: 208.24 g/mol
InChI Key: LMTIHUKEXUVDTP-UHFFFAOYSA-N
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Description

2-Ethyl-6-nitro-1,3-benzothiazole is a benzothiazole derivative featuring an ethyl group at position 2 and a nitro group at position 6 of the fused aromatic heterocyclic ring. Benzothiazoles are structurally characterized by a benzene ring fused to a thiazole ring (containing sulfur and nitrogen). The ethyl and nitro substituents influence the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

17142-80-2

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-ethyl-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C9H8N2O2S/c1-2-9-10-7-4-3-6(11(12)13)5-8(7)14-9/h3-5H,2H2,1H3

InChI Key

LMTIHUKEXUVDTP-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Synonyms

Benzothiazole, 2-ethyl-6-nitro- (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Chloro-6-nitro-1,3-benzothiazole

  • Synthesis: Prepared via nitration of 2-chloro-1,3-benzothiazole using H₂SO₄ and KNO₃ at 4°C, followed by room-temperature reaction .
  • Reactivity : The electron-withdrawing chloro group enhances electrophilic substitution at position 4. This contrasts with 2-ethyl-6-nitro-1,3-benzothiazole, where the electron-donating ethyl group may reduce nitration efficiency or alter regioselectivity.

2-Amino-6-nitro-1,3-benzothiazole

  • Crystal Structure: Forms hydrogen sulfate salts with extensive hydrogen bonding (N–H⋯O and O–H⋯O interactions) . The amino group’s basicity facilitates salt formation, a property less likely in the ethyl-substituted analog due to the absence of a reactive NH₂ group.

6-Nitro-1,3-benzothiazole-2(3H)-thione

  • Structural Features: The nitro group is twisted 5.5° from the benzene plane, with intermolecular N–H⋯S hydrogen bonds and π-π interactions (3.588 Å) stabilizing the crystal lattice .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl (2), Nitro (6) Not reported Hypothetical: Lipophilic, potential pharmaceutical intermediate
2-Chloro-6-nitro-1,3-benzothiazole Chloro (2), Nitro (6) ~216.67 Intermediate in peptide cyclization
2-Amino-6-nitro-1,3-benzothiazole Amino (2), Nitro (6) ~211.23 Forms stable salts; crystallography studies
6-Nitro-1,3-benzothiazole-2(3H)-thione Thione (2), Nitro (6) 228.24 Hydrogen bonding; coordination chemistry

Functional and Application Differences

  • Pharmaceutical Potential: Benzothiazole derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)acetamides () are explored for medicinal applications due to their bioactivity . The ethyl group in this compound could enhance membrane permeability compared to chloro or amino analogs.
  • Coordination Chemistry : 6-Nitro-1,3-benzothiazole-2(3H)-thione forms metal complexes via sulfur coordination . The ethyl group’s steric bulk might limit such interactions in the ethyl-substituted derivative.

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